BENGHE Foundational & Exploratory

Check Availability & Pricing

Identity of DN-108 Unclear, Multiple Drug
Candidates Designated "108"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DN-108

Cat. No.: B061871

The specific compound "DN-108" does not appear in publicly available scientific literature or
clinical trial databases. However, several investigational drugs are identified by the numeric
designation "108," each with a distinct mechanism of action. Without further clarification, it is
not possible to provide a specific, in-depth technical guide. This report summarizes the
available information on various "108" compounds to aid researchers, scientists, and drug
development professionals in identifying the molecule of interest.

The following sections detail the mechanisms of action and available data for several
compounds designated with "108".

10-108: A Myeloid Checkpoint Inhibitor Targeting
LILRB2

10-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-
Like Receptor B2 (LILRB2), also known as ILT4.[1][2][3] This receptor is primarily expressed on
myeloid cells and is associated with immune suppression in the tumor microenvironment.[1]

Mechanism of Action:

10-108 functions as a myeloid checkpoint inhibitor.[1] It blocks the interaction of LILRB2 with its
ligands, which include HLA-G, ANGPTL2, SEMA4A, and CD1d.[1][4] This blockade is designed
to reprogram immune-suppressive myeloid cells to a pro-inflammatory phenotype, thereby
enhancing anti-tumor T-cell responses.[1][4] In vitro studies have shown that 10-108 treatment
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of primary immune cells leads to increased pro-inflammatory responses and enhanced antigen-

presenting cell phenotypes.[1]

Clinical Development:

I0-108 has been evaluated in a Phase 1 clinical trial (NCT05054348) as both a monotherapy
and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid

tumors.[2][3] The trial demonstrated that I0-108 was well-tolerated and showed signs of clinical

activity, including a durable complete response in a patient with Merkel cell carcinoma treated

with monotherapy.[2][3]

Quantitative Data Summary:

Parameter

Value

Context

Source

Dose Escalation

(Monotherapy)

60 mg, 180 mg, 600
mg, 1,800 mg Q3wW

Phase 1 Clinical Trial

[2]

Dose Escalation
(Combination with

Pembrolizumab)

180 mg to 1,800 mg
Q3w

Phase 1 Clinical Trial

[2]

Receptor Occupancy

Full receptor
occupancy at doses
=600 mg

Peripheral Blood

[2](3]

Overall Response

Rate (Monotherapy)

9% (1/11)

Phase 1 Clinical Trial

[2](3]

Overall Response

Rate (Combination)

23% (3/13)

Phase 1 Clinical Trial

[2](3]

Experimental Protocols:

Detailed experimental protocols for the Phase 1 trial can be found in the clinical trial registration
(NCT05054348) and related publications. The study utilized a modified Toxicity Probability
Interval (mTPI) method for dose escalation.[2] Safety and tolerability were the primary

objectives, assessed by the incidence of treatment-emergent adverse events.[2][3]
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Signaling Pathway and Experimental Workflow:
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Caption: Mechanism of action of 10-108, a LILRB2 antagonist.

GI-108: A Bispecific Fusion Protein for Cancer
Immunotherapy

GI-108 is a bispecific fusion protein that combines a CD73-targeting antibody with a modified
interleukin-2 (IL-2) variant.[5] This investigational immunotherapy is designed to overcome
Immune suppression in "cold" tumors, which are characterized by low immune cell infiltration.

[5]
Mechanism of Action:

GI-108 has a dual mechanism of action:
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e CD73 Inhibition: The anti-CD73 component blocks the activity of the CD73 ectoenzyme,
which is responsible for converting AMP to adenosine. Adenosine in the tumor
microenvironment is a potent immunosuppressive molecule. By inhibiting its production, GlI-
108 aims to reduce adenosine-mediated immune evasion.[5]

e |L-2 Receptor Agonism: The modified IL-2 variant selectively activates CD8+ T cells
(cytotoxic lymphocytes), which are key effectors of the anti-tumor immune response.[5]

This combination is intended to revive immune responses in tumors that are resistant to
conventional checkpoint inhibitors.[5]

Preclinical and Clinical Development:

Preclinical studies have shown that GI-108 can increase CD8+ T cell activation and lead to
tumor regression in mouse models.[5] A Phase 1/2a clinical trial is currently underway to
evaluate the safety and efficacy of GI-108 in patients with advanced or metastatic solid tumors,
including non-small cell lung cancer and pancreatic cancer.[5][6]

Quantitative Data Summary:

Parameter Value Context Source

o 8.6-fold increase over _
CD8+ T cell activation In vitro study [5]
oleclumab

Signaling Pathway:
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Caption: Dual mechanism of action of the bispecific fusion protein GI-108.

Other Investigational Drugs Designated "108"

Several other compounds with the "108" designation have been identified:

e RG 108: A non-nucleoside DNA methyltransferase (DNMT) inhibitor. It has an IC50 of 115
nM for DNMT1 and has been shown to reactivate epigenetically silenced tumor suppressor
genes in cancer cell lines.

e DTS-108: A prodrug of SN-38, a topoisomerase | inhibitor.[7] SN-38 is covalently linked to a
peptide vector via an esterase-sensitive linker, allowing for targeted release of the active
drug.[7]
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e MB-108: A second-generation oncolytic herpes simplex virus type 1 (HSV-1).[8][9] It is being
investigated for the treatment of malignant glioma and works by infecting tumor cells and
recruiting an immune response.[8][9]

o DBPR108 (Prusogliptin): A highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the
treatment of type 2 diabetes.[10]

o |IDP-108: A topical formulation for the treatment of onychomycosis (nail fungus).[11] Its
specific mechanism of action is not detailed in the available search results.

Logical Relationship of "108" Compounds:

Query: DN-108 Y

DBPR108 IDP-108
(DPP-4 Inhibitor) (Topical Antifungal)

DTS-108

(LILRB2 Antibody) (Anti-CD73-IL-2v) (DNMT Inhibitor) (SN-38 Prodrug) (Oncolytic Virus)

Click to download full resolution via product page
Caption: Possible identities of "DN-108" based on public information.
Conclusion:

The designation "DN-108" is ambiguous. Researchers seeking information on this compound
should first verify the correct name and developer. The information provided in this summary
offers a starting point for identifying the specific "108" compound of interest. Once the correct
compound is identified, a more targeted and in-depth search for technical data and
experimental protocols can be conducted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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